molecular formula C14H13N5O3 B11834851 Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate CAS No. 63148-06-1

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate

Cat. No.: B11834851
CAS No.: 63148-06-1
M. Wt: 299.28 g/mol
InChI Key: CJFPKNJZDVFPGT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2,6-diaminopurine under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The purine ring system allows it to mimic natural nucleotides, potentially interfering with DNA or RNA synthesis. This property is particularly valuable in antiviral and anticancer research, where the compound can disrupt the replication of viral or cancerous cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate: Unique due to its specific ester and purine structure.

    2,6-Diaminopurine: Lacks the benzoate ester, making it less versatile in certain applications.

    4-Aminobenzoic acid: Does not contain the purine ring, limiting its biological activity.

Uniqueness

This compound stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both the purine ring and the benzoate ester allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

63148-06-1

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

ethyl 4-(2-amino-6-oxo-1H-purin-9-yl)benzoate

InChI

InChI=1S/C14H13N5O3/c1-2-22-13(21)8-3-5-9(6-4-8)19-7-16-10-11(19)17-14(15)18-12(10)20/h3-7H,2H2,1H3,(H3,15,17,18,20)

InChI Key

CJFPKNJZDVFPGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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